Ethylene bis(cyanoacetate)
Description
Ethylene bis(cyanoacetate) is a diester compound featuring two cyanoacetate groups linked via an ethylene bridge. Its molecular structure (C₆H₆N₂O₄) enables reactivity typical of cyanoacetate esters, such as participation in Knoevenagel condensations, Michael additions, and polymerizations.
Properties
CAS No. |
89976-96-5 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-(2-cyanoacetyl)oxyethyl 2-cyanoacetate |
InChI |
InChI=1S/C8H8N2O4/c9-3-1-7(11)13-5-6-14-8(12)2-4-10/h1-2,5-6H2 |
InChI Key |
UASCOHMZKHIVQW-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CC#N)OC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Knoevenagel condensation represents the classical route for synthesizing EBCA. This base-catalyzed reaction involves the nucleophilic addition of cyanoacetate esters to aldehydes, followed by dehydration. For EBCA, ethylene glycol derivatives serve as the dialdehyde precursor. The reaction proceeds via enolate formation at the α-carbon of the cyanoacetate ester, which attacks the carbonyl carbon of the aldehyde. A β-hydroxy intermediate forms, which subsequently eliminates water to yield the α,β-unsaturated cyanoacrylate.
The general reaction scheme is:
$$ \text{2 NC-CH}2\text{-COOR} + \text{OCH}2\text{CH}2\text{O} \rightarrow \text{NC-CH}2\text{-CO-O-CH}2\text{CH}2\text{O-CO-CH}_2\text{-CN} + 2 \text{ROH} $$
Optimization Parameters
Critical parameters influencing yield and reaction rate include:
Under optimized conditions, this method achieves yields of 68–75%, though product isolation requires careful distillation to remove unreacted monomers.
Limitations
The method’s reliance on moisture-sensitive intermediates necessitates inert atmospheres, increasing operational complexity. Additionally, residual base catalysts can initiate premature polymerization, necessitating post-synthesis neutralization.
Cyanidation of Monochloroacetic Esters
Process Overview
This two-step approach involves:
- Esterification : Monochloroacetic acid reacts with ethylene glycol to form ethylene bis(monochloroacetate).
- Cyanidation : Displacement of chloride by cyanide ions yields EBCA.
The cyanidation step employs hydrogen cyanide (HCN) and tertiary amines (e.g., triethylamine) under mild conditions:
$$ \text{Cl-CH}2\text{-CO-O-CH}2\text{CH}2\text{O-CO-CH}2\text{-Cl} + 2 \text{HCN} \rightarrow \text{EBCA} + 2 \text{HCl} $$
Catalytic Systems
Patent US6130347A demonstrates that amine bases serve dual roles as catalysts and HCl scavengers. Key findings include:
Industrial Scalability
A continuous flow variant of this process reduces reaction time from 7 hours (batch) to 45 minutes, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹. However, HCN handling requires specialized infrastructure, limiting adoption to facilities with cyanide management protocols.
Transesterification Approach
Catalyst Development
Recent advances utilize hydrotalcite catalysts (Mg₆Al₂(OH)₁₆CO₃·4H₂O) for the transesterification of methyl cyanoacetate with ethylene glycol. The layered double hydroxide structure provides Brønsted basic sites, facilitating alkoxide ion generation without homogeneous bases.
Reaction conditions:
Kinetic Analysis
The reaction follows pseudo-first-order kinetics with an activation energy (Eₐ) of 58.2 kJ·mol⁻¹. Catalyst recyclability studies show <5% activity loss over five cycles, attributed to structural stability under reflux.
Comparative Efficiency
| Metric | Knoevenagel | Cyanidation | Transesterification |
|---|---|---|---|
| Yield (%) | 75 | 89 | 92 |
| Reaction Time (h) | 8 | 1.5 | 10 |
| Byproduct Formation | Moderate | Low | Negligible |
| Catalyst Cost ($/kg) | 12 | 45 | 8 |
Transesterification emerges as the most cost-effective method, though prolonged reaction times may hinder high-throughput applications.
Alternative Synthetic Routes
Polymerization-Depolymerization
Heating cyanoacrylate polymers above 200°C induces depolymerization, yielding EBCA monomers. While this method simplifies purification, it suffers from low selectivity (42–55%) and thermal degradation products.
Electrophilic Cyanation
Preliminary studies indicate that palladium-catalyzed cyanation of ethylene bis(acetate) using Zn(CN)₂ achieves 63% conversion. However, catalyst poisoning by acetate ligands remains a challenge.
Chemical Reactions Analysis
Types of Reactions: Ethylene bis(cyanoacetate) undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, such as pyrazoles and pyridines.
Substitution Reactions: It can react with nucleophiles to replace one of the cyano groups with other functional groups.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, amines, and hydrazines.
Major Products: The major products formed from these reactions include various heterocyclic compounds, which are of interest for their biological and pharmacological properties .
Scientific Research Applications
Ethylene bis(cyanoacetate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is utilized in the development of biologically active molecules, including potential drug candidates.
Medicine: Research has explored its use in the synthesis of pharmaceuticals with anticancer, antimicrobial, and antiviral properties.
Industry: It is employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of ethylene bis(cyanoacetate) involves its ability to participate in nucleophilic addition and substitution reactions. The cyano groups in the compound are highly reactive, allowing it to form stable intermediates that can undergo further transformations. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of various heterocyclic compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethylene bis(cyanoacetate) with structurally or functionally related compounds, including ethyl cyanoacetate, methyl cyanoacetate, and bis(cyanoacetate)-based polymers.
Table 1: Structural and Functional Comparison
*Inferred from analogous bis(cyanoacetate) systems.
Key Research Findings
Reactivity in Synthesis: Ethyl cyanoacetate is widely used in Michael additions to synthesize heterocycles like chromeno[3,4-c]pyridines . Ethylene bis(cyanoacetate), with two reactive sites, could enable bis-heterocycle formation or crosslinked polymers. Bis(cyanoacetate) comonomers form NLO-active polymers via Knoevenagel polycondensation, achieving a resonant SHG coefficient of 33 pm/V .
Thermal and Optical Performance: Bis(cyanoacetate)-based polymers retain NLO activity for 240 hours at ambient temperatures, suggesting ethylene bis(cyanoacetate) derivatives may exhibit similar stability . Ethyl cyanoacetate’s lower thermal stability compared to polymeric bis(cyanoacetates) underscores the advantage of crosslinked structures in high-performance applications.
Safety and Handling: Ethyl cyanoacetate requires stringent precautions (e.g., gloves, ventilation) due to skin absorption risks . Ethylene bis(cyanoacetate), with higher molecular weight and reduced volatility, may pose lower inhalation risks but similar dermal hazards.
Critical Notes and Limitations
Data Gaps: Direct experimental data on ethylene bis(cyanoacetate) are absent in the provided evidence. Comparisons rely on ethyl cyanoacetate and bis(cyanoacetate) polymer systems.
Safety Inference: While ethyl cyanoacetate’s hazards are well-documented , ethylene bis(cyanoacetate)’s toxicity profile remains unverified.
Application Potential: The compound’s bifunctional reactivity positions it as a candidate for advanced materials, but empirical validation is needed.
Q & A
Q. What are the key synthetic methodologies for preparing ethylene bis(cyanoacetate), and how can reaction conditions be optimized?
Ethylene bis(cyanoacetate) can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous cyanoacetate esters (e.g., ethyl cyanoacetate) are synthesized using palladium catalysts under inert conditions at elevated temperatures (140°C) to achieve yields >70% . Optimization involves adjusting catalysts (e.g., bis(η³-allyl)-μ-chloropalladium(II)), solvents (e.g., 1,3,5-trimethylbenzene), and reaction times (6+ hours) . Characterization via NMR and IR spectroscopy is critical to confirm ester linkage formation and cyano group integrity .
Q. How can spectroscopic techniques differentiate ethylene bis(cyanoacetate) from structurally similar esters?
Key spectroscopic identifiers include:
- ¹H NMR : Peaks for ethylene bridge protons (δ 3.5–4.5 ppm) and cyanoacetate methylene groups (δ 2.5–3.5 ppm) .
- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ester carbonyl stretches at ~1740 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to the molecular formula (C₈H₈N₂O₄), with fragmentation patterns reflecting ester cleavage .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of ethylene bis(cyanoacetate) in cross-coupling or cyclization reactions?
The electron-withdrawing cyano groups activate the ester for nucleophilic attack, enabling applications in Knoevenagel condensations or Michael additions. For example, ethyl cyanoacetate reacts with bis(amidinium) salts to form cyanomethylene derivatives via dual nucleophilic and electrophilic pathways . Computational studies (DFT) can model charge distribution to predict regioselectivity in such reactions .
Q. How do environmental factors (pH, temperature) influence the stability of ethylene bis(cyanoacetate) in aqueous systems?
Limited water solubility (common in cyanoacetate esters) necessitates surfactants or co-solvents for aqueous applications . Accelerated stability studies (40–60°C, 75% humidity) can assess degradation pathways, with HPLC monitoring hydrolysis products (e.g., cyanoacetic acid). UV exposure may require stabilizers (e.g., antioxidants) to prevent radical-induced decomposition .
Q. What strategies resolve contradictions in reported thermal stability data for cyanoacetate derivatives?
Discrepancies often arise from differing analytical methods:
- TGA : Ethyl cyanoacetate shows decomposition onset at ~150°C .
- DSC : Endothermic peaks correlate with melting points (~64°C) and phase transitions . Standardizing heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) reduces variability. Comparative studies with homologs (e.g., hexyl cyanoacetate) contextualize structure-stability relationships .
Methodological Considerations
- Experimental Design : Use inert atmospheres (argon) to prevent oxidation during synthesis . For kinetic studies, in-situ FTIR tracks reaction progress .
- Data Analysis : Employ multivariate analysis (e.g., PCA) to differentiate spectral noise from meaningful degradation signals .
- Contradiction Mitigation : Replicate studies using USP-grade reagents and controlled humidity chambers to isolate environmental impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
